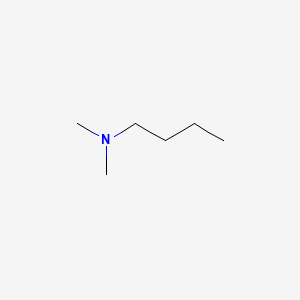

N,N-Dimethylbutylamine

Description

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEQZVQFEPKLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Record name | N,N-DIMETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047472 | |

| Record name | N,N-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-n-butylamine appears as a clear liquid with an ammonia-like odor. Ingestion may irritate or burn the mouth, throat, esophagus and stomach. May cause nausea, vomiting and diarrhea. Inhalation of vapors may irritate the respiratory system and cause pulmonary edema. Contact with the skin may cause burns. Eye contact may cause corrosion to the eyes and contact with the vapor may temporarily blur vision. Vapors heavier than air and may travel considerable distance to a source of ignition and flash back., Clear liquid with an ammoniacal odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-DIMETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

45.5 [mmHg] | |

| Record name | N,N-Dimethylbutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

927-62-8 | |

| Record name | N,N-DIMETHYL-N-BUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(N,N-Dimethylamino)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0BL4Z8J3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N-Dimethylbutylamine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is curated for professionals in research and development, with a focus on clarity and technical accuracy.

Chemical Structure and Identification

This compound is a tertiary amine characterized by a butyl group and two methyl groups attached to a central nitrogen atom.[1][2] This structure results in a compound that is a strong base.[2]

Structural Identifiers:

-

IUPAC Name: N,N-dimethylbutan-1-amine[1][]

-

Synonyms: Butyldimethylamine, Dimethylbutylamine, N,N-Dimethyl-1-butanamine[][4]

Caption: Structural identifiers for this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[1][][7] It is a highly flammable liquid and vapor.[5][10] The quantitative physicochemical properties are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Weight | 101.19 g/mol | [1][6][7] |

| Boiling Point | 93-96 °C at 760 mmHg | [5][6][7][11] |

| Melting Point | < -60 °C to -90 °C | [5][6][11] |

| Density | 0.720 - 0.721 g/mL at 20-25 °C | [5][12][13] |

| Flash Point | -5 °C (23 °F) | [5][12] |

| Auto-ignition Temperature | 170 °C at 1,013 hPa | [5] |

| Vapor Pressure | 67 hPa at 20 °C | [5] |

| Water Solubility | 22 g/L at 20 °C; Partially soluble | [1][5] |

| LogP (n-octanol/water) | 0.5 - 1.7 | [5][6][7] |

| Refractive Index (n20/D) | ~1.398 | [6][13][14] |

Experimental Protocols

Synthesis Methods

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[][7] Several methods are employed for its synthesis.

a) Reductive Amination: This is a widely used method for preparing amines. The process involves the reaction of butanal with dimethylamine (B145610) to form an intermediate imine, which is then reduced in situ to the tertiary amine.[15]

-

Reactants: Butanal and Dimethylamine.

-

Reducing Agents: Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or formic acid (in the Eschweiler-Clarke reaction).

-

Procedure: The reaction is typically a two-step, one-pot process where the carbonyl group is converted to an amine via the imine intermediate.[15]

Caption: General workflow for the synthesis of this compound via reductive amination.

b) Alkylation of Dimethylamine: This method involves a nucleophilic substitution (Sₙ2) reaction where dimethylamine acts as the nucleophile, attacking an electrophilic butyl halide, such as 1-bromobutane.[7][15]

-

Reactants: Dimethylamine and a butyl halide (e.g., butyl bromide).[7][15]

-

Conditions: The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.[7] Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of reactants.[15]

c) Nucleophilic Substitution of N,N-Dimethylformamide (DMF): A patented method describes the synthesis of N,N-dimethylamine compounds by reacting a halogenated hydrocarbon with DMF in the presence of water.[16]

-

Reactants: A halogenated butane (B89635) and N,N-dimethylformamide (DMF).[16]

-

Conditions: The reaction is performed in a closed system at a temperature between 150 and 190 °C for 2 to 12 hours, with or without the presence of an alkali.[16]

Analytical Methods

The identification and quantification of this compound can be achieved using various analytical techniques.

a) High-Performance Liquid Chromatography (HPLC): this compound can be analyzed by reverse-phase (RP) HPLC.[17]

-

Mobile Phase: A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid.[17]

-

Column: A Newcrom R1 HPLC column has been reported for its separation.[17]

b) Spectroscopic Analysis: Spectroscopic methods are crucial for structural confirmation.[15]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the butyl and methyl groups, with chemical shifts and splitting patterns confirming their connectivity.[15][18]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, with the carbons attached to the nitrogen atom showing a characteristic downfield shift.[15]

-

Infrared (IR) Spectroscopy: As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands that are typically present in primary and secondary amines.[15]

Reactivity and Hazards

This compound is a reactive compound with specific hazards that require careful handling.

-

Reactivity: It neutralizes acids in exothermic reactions to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][13] Flammable gaseous hydrogen may be generated in combination with strong reducing agents, such as hydrides.[1][13]

-

Hazards: It is a highly flammable liquid.[5] It is toxic if swallowed and can cause severe skin burns and eye damage.[5][10] Inhalation may cause respiratory irritation.[5][7]

Applications in Research and Industry

The primary use of this compound is as a chemical intermediate in organic synthesis.[][6][13]

-

Synthesis: It is a precursor in the production of pharmaceuticals and agrochemicals.[][7][9]

-

Catalysis: It can function as a catalyst in certain chemical reactions.[7]

-

Material Science: It is used in the preparation of high-density rigid flame-retardant polyimide foam material and in the fabrication of polystyrene-based nano-LC monolithic columns.[6][13]

-

Analytical Chemistry: It may be used as an ion-pairing reagent in liquid chromatography-mass spectrometry (LC/MS) for the analysis of oligonucleotides.[6]

References

- 1. This compound | C6H15N | CID 13563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 4. 1-Butanamine, N,N-dimethyl- [webbook.nist.gov]

- 5. chemos.de [chemos.de]

- 6. lookchem.com [lookchem.com]

- 7. Buy this compound | 927-62-8 [smolecule.com]

- 8. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]

- 9. CAS 927-62-8: 1-(N,N-Dimethylamino)butane | CymitQuimica [cymitquimica.com]

- 10. N-Butyldimethylamine | 927-62-8 | TCI AMERICA [tcichemicals.com]

- 11. This compound | CAS#:927-62-8 | Chemsrc [chemsrc.com]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. N,N-Dimethylaminobutane | 927-62-8 [chemicalbook.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. This compound | 927-62-8 | Benchchem [benchchem.com]

- 16. CN103224438B - Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF - Google Patents [patents.google.com]

- 17. This compound | SIELC Technologies [sielc.com]

- 18. N,N-Dimethylaminobutane(927-62-8) 1H NMR [m.chemicalbook.com]

The Catalytic Alkylation Route to N,N-Dimethylbutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylbutylamine (DMBA) is a tertiary amine that serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals.[1][2][] Its utility as a catalyst and intermediate makes understanding its synthesis crucial for researchers and chemical development professionals. This in-depth technical guide explores the primary catalytic alkylation routes for the synthesis of this compound, providing detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Core Synthetic Strategies

The industrial and laboratory-scale synthesis of this compound predominantly relies on two key catalytic strategies: the reductive amination of butanal with dimethylamine (B145610) and the direct N-alkylation of butylamine (B146782) or its derivatives. Each pathway offers distinct advantages and challenges in terms of catalyst selection, reaction conditions, and product selectivity.

Reductive Amination of Butanal with Dimethylamine

Reductive amination is a highly efficient method for forming C-N bonds. In this approach, butanal is first reacted with dimethylamine to form an enamine or iminium ion intermediate, which is then catalytically hydrogenated to yield this compound.

A variety of catalysts can be employed for the reduction step, with nickel, cobalt, and precious metal catalysts (e.g., palladium, platinum, rhodium) supported on materials like carbon or alumina (B75360) being common.[4] The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Direct N-Alkylation of Butylamine

The direct N-alkylation of butylamine with a methylating agent represents another viable synthetic route. This process typically involves the reaction of butylamine with a methylating agent, such as formaldehyde (B43269) (in the presence of a reducing agent) or methanol (B129727), over a suitable catalyst. The reaction proceeds through the stepwise methylation of the primary amine to the secondary amine (N-methylbutylamine) and finally to the tertiary amine (this compound).

Ruthenium and nickel-based catalysts have shown promise in the N-methylation of amines using methanol as a C1 source.[5][6][7] This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical and environmentally benign approach, as the only byproduct is water.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound via different catalytic alkylation methods.

| Synthetic Route | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| Reductive Amination of Butanal | Rh/graphite | 50 - 80 | - | - | 68.4 - 93.5 (selectivity to butylamine) | [4] |

| N-methylation of Butylamine | Ru catalyst | 140 | - | 12 | High | [6][10] |

| N-methylation of Amines | Ni/ZnAlOₓ-600 | 160 - 180 | - | - | 75.3 - 97.3 | [7] |

| Amination of Higher Alcohol | Copper-nickel-ruthenium | 150 - 250 | 1 - 30 | 0.5 - 2 | High | [11] |

Experimental Protocols

Below are detailed experimental protocols for key synthetic methods.

Protocol 1: Reductive Amination of Butyraldehyde with Ammonia (B1221849) (Illustrative for Primary Amine Formation)

This protocol, adapted from studies on reductive amination, illustrates the general principles that can be extended to the synthesis of this compound by substituting ammonia with dimethylamine.

Materials:

-

Butyraldehyde

-

Ammonia (or Dimethylamine for DMBA synthesis)

-

Supported noble metal catalyst (e.g., Rh/graphite)

-

Solvent (e.g., an alcohol)

-

Hydrogen gas

Procedure:

-

The catalyst is placed in a high-pressure reactor.

-

The solvent, butyraldehyde, and ammonia (or dimethylamine) are added to the reactor.

-

The reactor is sealed and purged with hydrogen gas.

-

The mixture is heated to the desired temperature (e.g., 50-80°C) and pressurized with hydrogen.

-

The reaction is stirred for a specified duration, with progress monitored by techniques such as gas chromatography.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The product is isolated and purified from the reaction mixture, typically by distillation.

Protocol 2: N-Methylation of an Amine using Methanol (General Procedure)

This generalized protocol is based on ruthenium-catalyzed N-methylation of amines using methanol as the methylating agent.[6][10]

Materials:

-

Butylamine

-

Anhydrous Methanol

-

Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃)

-

Base (e.g., Cs₂CO₃)

-

Schlenk tube or similar reaction vessel

-

Magnetic stir bar

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol %), butylamine (1.0 mmol, 1.0 equiv), and base (e.g., Cs₂CO₃, 0.5 equiv).

-

Add anhydrous methanol (1 mL) to the reaction vessel.

-

Seal the Schlenk tube and place it in a preheated oil bath at 140°C.

-

Stir the reaction mixture for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by chromatography on silica (B1680970) gel to yield the N-methylated product. For N,N-dimethylation, the reaction conditions may be adjusted, or a second methylation step may be performed.

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound via catalytic alkylation is depicted below.

Concluding Remarks

The catalytic alkylation routes to this compound offer efficient and scalable methods for the production of this important chemical intermediate. The choice between reductive amination and direct N-alkylation will depend on factors such as substrate availability, catalyst cost and availability, and desired process conditions. The ongoing development of more active and selective catalysts, particularly for atom-economical processes like the N-methylation with methanol, continues to enhance the sustainability and efficiency of this compound synthesis. For drug development professionals, a thorough understanding of these synthetic pathways is essential for process optimization and the efficient production of active pharmaceutical ingredients derived from this versatile building block.

References

- 1. This compound | 927-62-8 | Benchchem [benchchem.com]

- 2. CAS 927-62-8: 1-(N,N-Dimethylamino)butane | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]

N,N-Dimethylbutylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethylbutylamine, a tertiary amine with significant applications in organic synthesis and as a chemical intermediate. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its primary applications.

Core Data Summary

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 927-62-8 | [1] |

| Molecular Formula | C₆H₁₅N | [1] |

| Molecular Weight | 101.19 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Amine-like, ammoniacal | [2][3] |

| Boiling Point | ~93 °C | [2] |

| Density | ~0.7203 g/cm³ at 20 °C | [2] |

| Solubility | Partially soluble in water | [3] |

Synthesis of this compound

This compound is commonly synthesized via the nucleophilic substitution reaction (SN2) between dimethylamine (B145610) and a butyl halide, such as 1-bromobutane (B133212).[2][4] This method is a direct and efficient route to this tertiary amine.

Experimental Protocol: Synthesis by Alkylation of Dimethylamine

This protocol outlines the laboratory-scale synthesis of this compound from dimethylamine and 1-bromobutane.

Materials and Reagents:

-

Dimethylamine (40% aqueous solution)

-

1-Bromobutane

-

Potassium Carbonate (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromobutane (10.0 g, 0.073 mol), anhydrous potassium carbonate (20.2 g, 0.146 mol), and acetonitrile (100 mL).

-

Addition of Dimethylamine: To the stirred suspension, add a 40% aqueous solution of dimethylamine (41.1 g, 0.365 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by fractional distillation to obtain a pure sample.

Applications in Research and Development

This compound serves as a versatile building block and intermediate in organic synthesis.[2] Its primary applications include:

-

Intermediate in Pharmaceutical Synthesis: It is utilized in the preparation of various active pharmaceutical ingredients.

-

Agrochemical Production: It serves as a precursor in the synthesis of certain agrochemicals.[5]

-

Catalysis: The lone pair of electrons on the nitrogen atom allows it to function as a base or a catalyst in various chemical transformations.

Logical Workflow and Diagrams

As this compound is a synthetic building block, it is not typically involved in biological signaling pathways. The following diagram illustrates the experimental workflow for its synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 927-62-8 [smolecule.com]

- 3. This compound | C6H15N | CID 13563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 927-62-8 | Benchchem [benchchem.com]

- 5. This compound Manufacturer & Supplier in China | Properties, Uses & Safety Data | High Purity Bulk Supply [nj-finechem.com]

Spectroscopic Analysis of N,N-Dimethylbutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N-Dimethylbutylamine. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.22 | t | 2H | -CH₂-N |

| 2.21 | s | 6H | -N(CH₃)₂ |

| 1.43 | m | 2H | -CH₂-CH₂-N |

| 1.31 | m | 2H | -CH₂-CH₃ |

| 0.92 | t | 3H | -CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 59.5 | -CH₂-N |

| 45.4 | -N(CH₃)₂ |

| 29.3 | -CH₂-CH₂-N |

| 20.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Solvent: CDCl₃. Data extracted from a publicly available spectrum.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2800 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| No significant absorption > 3000 | - | Absence of N-H stretch, characteristic of a tertiary amine[1] |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

3. ¹³C NMR Data Acquisition:

-

Instrument: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-100 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

This compound is a liquid and can be analyzed neat.

-

Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Acquire a background spectrum of the clean salt plates before running the sample.

3. Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.

-

Identify the wavenumbers of the major absorption bands.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Reactivity of N,N-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbutylamine (DMBA) is a tertiary amine with significant applications in organic synthesis and as a catalyst.[1][2] Its utility in pharmaceutical and agrochemical industries necessitates a thorough understanding of its physicochemical properties, particularly its solubility and reactivity. This guide provides a comprehensive overview of this compound, including its physical and chemical properties, solubility in various solvents, and key aspects of its chemical reactivity. Detailed experimental protocols for the determination of solubility and the characterization of its reactivity are presented, alongside diagrams illustrating its synthetic pathway and catalytic mechanism.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[1][3][4] It is a highly flammable liquid and vapor, and its vapors are heavier than air, posing a risk of flashback from ignition sources.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅N | [1][6] |

| Molecular Weight | 101.19 g/mol | [1][3] |

| Appearance | Clear, colorless to light yellow liquid with an ammonia-like odor | [1][3][4] |

| Density | 0.721 g/mL at 25 °C | [7] |

| Boiling Point | 93.3 - 95.9 °C at 760 mmHg | [6][7][8] |

| Melting Point | -60 °C | [6][7] |

| Flash Point | -5 °C (25 °F) | [7][8][9] |

| Water Solubility | 3.4 g/100 mL (20 °C)[6][7][8], 22 g/L (20 °C)[9] | [6][7][8][9] |

| logP | 1.34810 - 1.7 | [1][8] |

| pKa | 9.83 ± 0.28 (Predicted) | [7][8] |

| Refractive Index | n20/D 1.398 (lit.) | [7][8] |

| Vapor Pressure | 44.6 - 67 hPa at 20-25 °C | [7][8][9] |

Solubility

The solubility of this compound is a critical parameter for its application in various chemical processes. As a tertiary amine, its solubility is influenced by the polarity of the solvent and the temperature.

Aqueous Solubility

This compound is partially soluble in water.[1] Its solubility is attributed to the ability of the nitrogen atom to form hydrogen bonds with water molecules. However, the hydrophobic butyl group limits its complete miscibility.

Organic Solvent Solubility

This compound is generally soluble in a wide range of organic solvents, including ethanol (B145695) and diethyl ether.[10] This solubility in non-polar and polar aprotic solvents makes it a versatile reagent and catalyst in organic synthesis.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | 3.4 g/100 mL (20 °C)[6][7][8], 22 g/L (20 °C)[9] | [6][7][8][9] |

| Ethanol | Generally soluble | [10] |

| Diethyl Ether | Generally soluble | [10] |

Reactivity

This compound exhibits the characteristic reactivity of a tertiary amine, primarily functioning as a nucleophile and a base.

Basicity

With a predicted pKa of 9.83, this compound is a moderately strong base.[7][8] It readily reacts with acids in exothermic neutralization reactions to form salts and water.[1][5]

Nucleophilicity

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It can participate in various nucleophilic substitution and addition reactions.

Incompatibilities and Hazardous Reactions

This compound is incompatible with strong oxidizing agents and strong acids.[6][7] It may also have compatibility issues with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][5] In combination with strong reducing agents, such as hydrides, it can generate flammable gaseous hydrogen.[1][5]

Catalytic Activity

This compound is utilized as a catalyst in various chemical transformations.[11] Its Lewis basicity allows it to coordinate with metal centers, influencing reaction pathways.[1] It is particularly effective in promoting sulfonylation reactions of primary alcohols.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely recognized shake-flask method for determining the solubility of chemical compounds.

Materials:

-

This compound

-

Deionized water

-

Analytical balance

-

20 mL screw-cap glass vials

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes and 0.22 µm syringe filters

Procedure:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of deionized water (e.g., 10 mL).

-

Securely cap the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a minimum of 72 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the aqueous phase of each vial using a syringe, ensuring no solid/undissolved liquid is disturbed.

-

Filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial.

-

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) of known concentrations.

-

Analyze the filtered aqueous samples and the calibration standards using GC-FID.

-

Construct a calibration curve from the standards and determine the concentration of this compound in the aqueous samples. The average concentration represents the aqueous solubility.

Caption: Workflow for Aqueous Solubility Determination.

Characterization of Basicity: Acid-Base Titration

This protocol outlines a method to experimentally determine the pKa of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

Begin stirring the solution and record the initial pH.

-

Add the HCl solution in small increments (e.g., 0.1-0.5 mL), recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of HCl added.

-

Determine the equivalence point from the titration curve (the point of steepest pH change).

-

The pH at half the equivalence point volume is equal to the pKa of the conjugate acid of this compound. The pKb can be calculated using the equation pKa + pKb = 14.

Synthesis of this compound via Reductive Amination

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Butanal

-

Dimethylamine (B145610) (aqueous solution)

-

Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve butanal in methanol.

-

Cool the flask in an ice bath.

-

Slowly add an aqueous solution of dimethylamine to the cooled butanal solution while stirring.

-

Continue stirring the mixture in the ice bath for 30 minutes.

-

Slowly add the reducing agent (e.g., sodium borohydride) in small portions to the reaction mixture, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over a drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by distillation to obtain this compound.

Caption: Reductive Amination Synthesis of this compound.

Signaling Pathways and Catalytic Mechanisms

While this compound is not known to be involved in biological signaling pathways, its role as a catalyst in organic synthesis involves distinct mechanistic pathways. One such example is its function as a base catalyst in various reactions.

Caption: Catalytic Cycle of DMBA in a Base-Catalyzed Reaction.

Conclusion

This compound is a versatile tertiary amine with well-defined physicochemical properties that make it a valuable compound in research and industry. Its partial water solubility and broad solubility in organic solvents, combined with its basic and nucleophilic character, underpin its utility as a reagent and catalyst. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its solubility and reactivity, essential for its safe and effective application in drug development and other scientific endeavors.

References

- 1. Buy this compound | 927-62-8 [smolecule.com]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. careers360.com [careers360.com]

- 4. This compound | C6H15N | CID 13563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. embibe.com [embibe.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 927-62-8 | Benchchem [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scienceinfo.com [scienceinfo.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

N,N-Dimethylbutylamine: A Versatile Tertiary Amine Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 21, 2025 – N,N-Dimethylbutylamine (DMBA), a tertiary amine with the chemical formula C₆H₁₅N, is a versatile and valuable building block in organic synthesis. Its unique structural features and reactivity make it a crucial intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials such as ionic liquids and quaternary ammonium (B1175870) compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties and Reactivity

This compound is a clear, colorless liquid characterized by a typical amine-like odor. Its physical and chemical properties are summarized in the table below. The presence of a lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule, making it reactive towards a variety of electrophiles. Its butyl chain provides a degree of lipophilicity, influencing its solubility and the properties of its derivatives.

| Property | Value |

| Molecular Formula | C₆H₁₅N |

| Molecular Weight | 101.19 g/mol |

| Boiling Point | 95.9 ± 3.0 °C at 760 mmHg[1] |

| Melting Point | -60 °C[1] |

| Density | 0.721 g/mL at 25 °C |

| Flash Point | -3.9 ± 0.0 °C[1] |

| Water Solubility | 3.4 g/100 mL (20 ºC) |

| pKa | 9.83 ± 0.28 (Predicted) |

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several established methods. The two primary routes are reductive amination and the alkylation of dimethylamine (B145610).

Reductive Amination of Butyraldehyde (B50154) with Dimethylamine

Reductive amination is a highly efficient one-pot reaction for synthesizing amines.[2][3][4] In this process, butyraldehyde reacts with dimethylamine to form an enamine intermediate, which is then reduced in situ to yield this compound. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

A general workflow for the synthesis of this compound via reductive amination is depicted below:

Figure 1: General workflow for the reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination

To a stirred solution of butyraldehyde (1.0 eq) and dimethylamine (1.2 eq, typically as a solution in a suitable solvent like THF or ethanol) in methanol (B129727) at 0 °C, acetic acid is added to catalyze iminium ion formation. Sodium cyanoborohydride (1.1 eq) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound.

Alkylation of Dimethylamine with a Butyl Halide

Another common method for the synthesis of this compound is the nucleophilic substitution reaction between dimethylamine and a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Figure 2: Synthetic pathway for the alkylation of dimethylamine to form this compound.

Applications as a Building Block in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of more complex molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Quaternary Ammonium Compounds

One of the most significant applications of this compound is in the synthesis of quaternary ammonium compounds (QACs). These compounds are prepared by the alkylation of the tertiary amine with an alkyl halide, a reaction known as the Menshutkin reaction.[6] QACs derived from this compound, such as N-alkyl-N-butyl-N,N-dimethylammonium halides, exhibit a range of biological activities and are used as antimicrobial agents, surfactants, and phase-transfer catalysts.

| Alkyl Halide | Product | Reaction Conditions | Yield (%) |

| Dodecyl bromide | N-Butyl-N,N-dimethyl-N-dodecylammonium bromide | Acetonitrile (B52724), reflux, 24h | 83-92[7] |

| Benzyl chloride | N-Benzyl-N-butyl-N,N-dimethylammonium chloride | Ethanol, reflux, 12h | High |

| Ethyl iodide | N-Butyl-N-ethyl-N,N-dimethylammonium iodide | Neat, 60 °C, 8h | Moderate |

Experimental Protocol: Synthesis of N-Butyl-N,N-dimethyl-N-dodecylammonium bromide

A mixture of this compound (1.0 eq) and dodecyl bromide (1.0 eq) in acetonitrile is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude quaternary ammonium salt. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Quaternary ammonium compounds exert their antimicrobial activity primarily by disrupting the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, leading to a loss of membrane integrity and cell lysis.[1][8][9]

Figure 3: Mechanism of antimicrobial action of quaternary ammonium compounds.

Precursor to Ionic Liquids

This compound is also utilized in the synthesis of ionic liquids (ILs), which are salts with melting points below 100 °C. These compounds are gaining increasing attention as "green" solvents and catalysts in a variety of chemical processes.[10][11] The quaternization of this compound with an alkyl halide, followed by anion exchange, is a common route to produce ammonium-based ionic liquids.

Role in Pharmaceutical and Agrochemical Synthesis

While direct incorporation of the N,N-dimethylbutyl moiety into final drug products is not always the primary synthetic route, its derivatives are of interest. For instance, the structural motif is related to compounds with biological activity. The antidepressant Bupropion (B1668061), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, contains a related aminoketone structure.[1][5][8][12][13] Although common syntheses of Bupropion start from m-chloropropiophenone, the underlying principles of amine chemistry are central.[10][14][15][16][17]

Figure 4: Simplified signaling pathway for the mechanism of action of Bupropion.

In the agrochemical sector, this compound derivatives can be explored for the synthesis of herbicides and fungicides. While the herbicide Butachlor's primary synthesis route involves 2,6-diethylaniline (B152787) and chloroacetyl chloride, the application of amine chemistry is fundamental.[11][18][19][20][21]

Key Reactions Involving this compound

Beyond its use in quaternization, this compound can participate in other important organic transformations.

Scandium-Catalyzed Hydroaminoalkylation

A notable application of this compound is in the scandium-catalyzed intermolecular hydroaminoalkylation of olefins.[9] This atom-economical reaction involves the C-H activation of one of the methyl groups of the amine and its subsequent addition across a double bond. For example, the reaction of this compound with norbornene, catalyzed by a scandium complex, yields the corresponding N-methyl-alkylation product in high yield.

| Olefin | Product | Catalyst System | Yield (%) |

| Norbornene | N-Butyl-N-methyl-N-(2-norbornyl)methylamine | [Sc(CH₂C₆H₄NMe₂-o)₃]/[Ph₃C][B(C₆F₅)₄] | 87[9] |

| Styrene | N-Butyl-N-methyl-N-(2-phenylethyl)amine | Sc-based catalyst | Moderate to High |

| 1-Hexene | N-Butyl-N-heptyl-N-methylamine | Sc-based catalyst | Moderate |

This reaction highlights the potential for this compound in C-C bond-forming reactions, expanding its utility beyond traditional nucleophilic chemistry.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its nucleophilic nature allows for the straightforward synthesis of quaternary ammonium compounds and ionic liquids with tunable properties. Furthermore, its participation in advanced catalytic reactions like hydroaminoalkylation opens new avenues for the construction of complex molecular architectures. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the reactivity and synthetic potential of this compound is essential for the design and development of novel and functional molecules.

References

- 1. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antifungal activity of gemini quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bupropion - Wikipedia [en.wikipedia.org]

- 6. Comparative fungicidal activity of a new quaternary ammonium salt, N-alkyl-N-2-hydroxyethyl-N,N-dimethylammonium butyl phosphate and commonly used disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Scandium-catalysed intermolecular hydroaminoalkylation of olefins with aliphatic tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]

- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 13. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Reddit - The heart of the internet [reddit.com]

- 16. researchspace.csir.co.za [researchspace.csir.co.za]

- 17. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]

- 20. CN105272870A - Method used for preparing butachlor - Google Patents [patents.google.com]

- 21. chembk.com [chembk.com]

N,N-Dimethylbutylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylbutylamine (DMBA) is a tertiary amine with significant applications as a chemical intermediate, a catalyst, and a building block in organic synthesis. This document provides an in-depth technical overview of its discovery and history, physicochemical properties, synthesis methodologies, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of key chemical pathways. While its specific biological signaling pathways are not extensively elucidated in current literature, this guide summarizes its known biological interactions and metabolic fate.

Introduction

This compound, a clear, colorless liquid with a characteristic amine odor, belongs to the class of trialkylamines.[1] Its utility in various chemical industries stems from the reactivity of its tertiary amine functional group, which allows for a range of chemical transformations.[2] It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] Furthermore, it finds application as a catalyst in polymerization reactions and as a corrosion inhibitor.[2]

Historical Context

The specific discovery of this compound is not well-documented in readily available historical records. Its development is intrinsically linked to the broader history of amine synthesis, which dates back to the 19th century with the work of chemists like Wurtz and Hofmann. The exploration of alkylation and other amination reactions in the early 20th century laid the groundwork for the synthesis of a wide array of amines, including tertiary amines like DMBA. The industrial-scale production of such amines became more prevalent with the advancement of chemical manufacturing processes throughout the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H15N | [2] |

| Molecular Weight | 101.19 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Amine-like, ammoniacal | [2][4] |

| Boiling Point | 93 - 95 °C | [2] |

| Melting Point | -60 °C | [5] |

| Density | 0.7203 g/cm³ at 20 °C | [2] |

| Solubility in Water | Partially soluble | [6] |

| Vapor Pressure | 45.5 mmHg | [6] |

| Flash Point | -4 °C (25 °F) | [2] |

| pKa | 10.2 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary routes are the alkylation of dimethylamine (B145610) and the reductive amination of butanal.

Synthesis via Alkylation of Dimethylamine

This method involves the reaction of dimethylamine with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Caption: General workflow for the synthesis of this compound via alkylation.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of dimethylamine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

-

Addition of Base: Add a base, for example, sodium hydroxide (B78521) or potassium carbonate (1.1 equivalents), to the flask.

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated salt.

-

Purification: The filtrate is then subjected to distillation to remove the solvent and isolate the this compound. The product can be further purified by fractional distillation.

Synthesis via Reductive Amination of Butanal

Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines. In this two-step, one-pot process, butanal is first reacted with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield this compound. Common reducing agents for this reaction include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.[1]

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add a solution of butanal (1.0 equivalent) in a suitable solvent like methanol (B129727) or ethanol.

-

Amine Addition: Add a solution of dimethylamine (1.2 equivalents) to the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion/enamine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. Control the addition rate to maintain the temperature below 20°C.

-

Reaction: After the addition of the reducing agent is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC or TLC.

-

Work-up: Once the reaction is complete, carefully add water to quench any unreacted reducing agent. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The solvent is then removed by rotary evaporation, and the resulting crude product can be purified by distillation.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum is compared with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals are: a triplet for the terminal methyl group of the butyl chain, a singlet for the two methyl groups attached to the nitrogen, and multiplets for the methylene (B1212753) groups of the butyl chain.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Distinct signals are expected for each of the unique carbon atoms in the molecule.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. As a tertiary amine, the IR spectrum of this compound will lack the characteristic N-H stretching bands seen in primary and secondary amines.

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic C-H and C-N stretching and bending vibrations.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with its role as a substrate for various enzymes.[2] In biological systems, tertiary amines can be metabolized by cytochrome P450 and monoamine oxidases.[2] This can lead to the oxidation of the compound, potentially forming butanal, which can be further oxidized to butyric acid.[2]

Currently, there is limited specific research on the direct interaction of this compound with specific signaling pathways or receptors. Its biological effects are more generally understood in the context of the toxicology of aliphatic amines. Acute exposure can cause respiratory irritation, and it can cause severe skin burns and eye damage.[2]

Caption: Postulated metabolic pathway of this compound in biological systems.

Conclusion

This compound is a versatile tertiary amine with established roles in organic synthesis and industrial applications. Its synthesis is well-understood and can be achieved through robust methods like alkylation and reductive amination. Standard analytical techniques are sufficient for its characterization and quality control. While its specific interactions with biological signaling pathways are not a primary area of current research, its metabolic fate and toxicological profile are consistent with other aliphatic tertiary amines. This guide provides a foundational technical understanding for researchers and professionals working with this compound.

References

- 1. This compound | 927-62-8 | Benchchem [benchchem.com]

- 2. Buy this compound | 927-62-8 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound | C6H15N | CID 13563 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dimethylbutylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for N,N-Dimethylbutylamine (CAS No. 927-62-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic ammonia-like odor.[1][2][] It is a highly flammable and corrosive tertiary amine.[1][4]

| Property | Value | Source |

| Molecular Formula | C6H15N | [1][] |

| Molecular Weight | 101.19 g/mol | [1][] |

| Appearance | Clear, colorless liquid | [4][5][6] |

| Odor | Ammonia-like | [1][2][] |

| Boiling Point | 93.3°C at 750 mm Hg (lit.) to 95.9±3.0 °C at 760 mmHg | [5][7] |

| Melting Point | <-90 °C to -60 °C | [5][7][8] |

| Flash Point | 5 °C to 20°F | [][4][5] |

| Density | 0.72 g/cm³ to 0.721 g/mL at 25 °C (lit.) | [][5][9] |

| Vapor Pressure | 45.5 mm Hg to 67 hPa at 20 °C | [6][8] |

| Solubility | Partially soluble in water. | [1][2] |

| Refractive Index | n20/D 1.398 (lit.) | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor.[1][8] |

| Acute toxicity, oral | 3 | H301: Toxic if swallowed.[1][8] |

| Skin corrosion/irritation | 1A/1B | H314: Causes severe skin burns and eye damage.[1][8][10] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage.[1] |

| Acute toxicity, inhalation | 3 (Toxic) / 2 (Fatal) | H331: Toxic if inhaled.[1] H330: Fatal if inhaled.[1] |

| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[8] |

Emergency Overview: DANGER! Corrosive. Causes burns by all exposure routes. Flammable liquid and vapor. May cause central nervous system depression.[4]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area. Use adequate general or local explosion-proof ventilation to maintain airborne concentrations at acceptable levels.[4]

-

Facilities must be equipped with an eyewash station and a safety shower.[4][10]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash goggles and a face shield.[4][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][10] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |

Handling Procedures:

-

Ground and bond containers when transferring material.[4][11]

-

Use only non-sparking, explosion-proof tools and equipment.[4][11]

-

Do not breathe vapor, mist, or gas.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][8] No smoking.[8]

Storage:

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes. Do NOT allow the victim to rub or close their eyes. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |

Firefighting Measures

-

Suitable Extinguishing Media: Dry chemical, CO2, water spray, or alcohol-resistant foam.[1][2][8]

-

Unsuitable Extinguishing Media: Water jet.[8]

-

Specific Hazards: Highly flammable liquid and vapor.[8] Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate the area.[2] Wear appropriate personal protective equipment as indicated in Section 3.[4][10] Eliminate all ignition sources.[1][2]

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[1][2]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][4] Use a spark-proof tool.[4] Provide ventilation.[4]

Toxicological Information

-

Acute Toxicity: Toxic if swallowed and toxic or fatal if inhaled.[1] Causes severe skin burns and eye damage.[1][8] May cause respiratory irritation.[8]

-

Eye Irritation: A moderate eye irritant.[6] Draize test, rabbit, eye: 100 uL/24H Moderate.[4]

-

Chronic Effects: Effects may be delayed.[4]

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[4]

Stability and Reactivity

-

Reactivity: Neutralizes acids in exothermic reactions to form salts plus water.[1][2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][2][5]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, and carbon dioxide.[4][8]

Logical Workflows

The following diagrams illustrate key decision-making processes for handling this compound.

Caption: Workflow for responding to a spill of this compound.

Caption: Decision logic for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. This compound | C6H15N | CID 13563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-DIMETHYL-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound [chembk.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | CAS#:927-62-8 | Chemsrc [chemsrc.com]

- 8. chemos.de [chemos.de]

- 9. chemicalpoint.eu [chemicalpoint.eu]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physical Properties of N,N-Dimethylbutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N,N-Dimethylbutylamine, specifically its boiling point and density. The information is presented in a structured format to facilitate easy reference and comparison for professionals in research and development. This document also outlines the standard experimental methodologies for determining these properties and includes a visualization of the relationship between the compound's molecular structure and its physical characteristics.

Quantitative Data on Physical Properties

The boiling point and density of this compound have been determined by various sources. The following table summarizes the reported values for these physical constants.

| Physical Property | Value | Notes and Conditions |

| Boiling Point | 92 °C to 95.9 °C | The range reflects values from multiple sources. |

| 93.3 °C | ||

| 95 °C | at 1,013 hPa | |

| Density | 0.7203 g/cm³ to 0.721 g/mL | The range reflects values from multiple sources. |

| 720.3 kg/m ³ | at 20 °C | |

| 0.721 g/mL | at 25 °C |

Experimental Protocols

The determination of the boiling point and density of a liquid compound such as this compound is fundamental in its characterization. Standard laboratory procedures for these measurements are described below.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods can be employed, depending on the sample volume available.

-

Simple Distillation: For larger sample volumes (typically >5 mL), a simple distillation apparatus is used. The liquid is heated in a distilling flask, and the temperature of the vapor that distills is measured. The stable temperature recorded when the bulk of the material distills corresponds to the boiling point. It is crucial that the thermometer bulb is positioned correctly within the apparatus to be fully immersed in the hot vapors for an accurate reading.[1] The barometric pressure should also be recorded, as boiling point is pressure-dependent.[1]

-

Thiele Tube Method: This micro-method is suitable for small sample volumes (<1 mL). A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]

-